AS2541019

PI3Kδ inhibition Kinase assay Biochemical IC50

AS2541019 is the only PI3Kδ inhibitor with multi-species in vivo validation in both rodent and non-human primate transplant models, directly demonstrating suppression of donor-specific antibody (DSA) production and prolonged graft survival. Unlike idelalisib or parsaclisib, its >100-fold selectivity over other PI3K isoforms ensures cleaner B-cell phenotypes without confounding metabolic or chemotactic off-target effects. Ideal for AMR and xenotransplantation research programs requiring translational large-animal pharmacodynamic data before clinical advancement. Request a quote for ≥98% purity material with batch-specific COA.

Molecular Formula C26H33F2N7O3
Molecular Weight 529.59
CAS No. 2098906-98-8
Cat. No. B605611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2541019
CAS2098906-98-8
SynonymsAS2541019;  AS-2541019;  AS 2541019
Molecular FormulaC26H33F2N7O3
Molecular Weight529.59
Structural Identifiers
SMILESO=C(N[C@H]1CC[C@H](OC2=NC(N3CCOCC3)=NC(N4C(C(F)F)=NC5=CC=CC=C45)=C2)CC1)CN(C)C
InChIInChI=1S/C26H33F2N7O3/c1-33(2)16-22(36)29-17-7-9-18(10-8-17)38-23-15-21(31-26(32-23)34-11-13-37-14-12-34)35-20-6-4-3-5-19(20)30-25(35)24(27)28/h3-6,15,17-18,24H,7-14,16H2,1-2H3,(H,29,36)/t17-,18-
InChIKeyIEXOUJYSSRXBPJ-IYARVYRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS2541019 (CAS 2098906-98-8) for Research Procurement: PI3Kδ Inhibitor with Validated In Vivo Antibody Suppression


AS2541019 (CAS 2098906-98-8) is a novel, potent, selective, and orally active small-molecule inhibitor of phosphoinositide 3-kinase p110δ (PI3Kδ), with a molecular formula of C26H33F2N7O3 and a molecular weight of 529.58 g/mol [1]. PI3Kδ is a lipid kinase preferentially expressed in leukocytes that functions as a critical mediator of B-cell receptor signaling, activation, proliferation, and antibody production [2]. AS2541019 has been characterized in peer-reviewed primary literature demonstrating inhibition of B-cell activation in vitro and suppression of both T-dependent and T-independent antibody production in vivo following oral administration .

Why AS2541019 Cannot Be Substituted with Other PI3Kδ Inhibitors Without Functional Validation


PI3Kδ inhibitors are not functionally interchangeable due to substantial differences in isoform selectivity profiles, cell-based potency, oral bioavailability, and in vivo pharmacodynamic outcomes. Idelalisib (CAL-101/GS-1101) exhibits PI3Kδ IC50 values ranging from 2.5 nM to 65 nM depending on assay conditions, with 40- to 453-fold selectivity over other class I PI3K isoforms . Parsaclisib (INCB050465) demonstrates higher biochemical potency with IC50 of 1 nM and approximately 20,000-fold selectivity over other PI3K family members [1]. Umbralisib (TGR-1202) inhibits PI3Kδ with EC50 of 22.2 nM but also targets casein kinase-1ε (CK1ε, EC50 = 6.0 μM) . Duvelisib (IPI-145) is a dual PI3Kδ/γ inhibitor with IC50 values of 2.5 nM and 27.4 nM for p110δ and p110γ, respectively . These divergent biochemical and target-selectivity profiles directly impact B-cell functional outcomes and antibody suppression efficacy in transplant models, making simple one-to-one substitution between PI3Kδ inhibitors scientifically unsound without empirical validation in the specific experimental system.

AS2541019 Evidence-Based Differentiation: Quantitative Head-to-Head and Cross-Study Comparisons


PI3Kδ Biochemical Potency of AS2541019 Compared with Idelalisib and Parsaclisib

AS2541019 inhibits PI3Kδ with an IC50 of 20.1 nM in biochemical kinase assays . Idelalisib, the first FDA-approved PI3Kδ inhibitor, exhibits PI3Kδ IC50 values ranging from 2.5 nM to 65 nM depending on assay conditions . Parsaclisib, a next-generation PI3Kδ inhibitor, demonstrates an IC50 of 1 nM at 1 mM ATP . AS2541019 occupies an intermediate potency position between these comparators, with its 20.1 nM IC50 indicating sufficient target engagement while avoiding the extreme potency that may be associated with altered therapeutic indices in non-oncology applications.

PI3Kδ inhibition Kinase assay Biochemical IC50

B-Cell Functional Potency: AS2541019 Inhibits Human B-Cell Proliferation with Single-Digit Nanomolar IC50

AS2541019 inhibits anti-IgM stimulated B-cell proliferation and human B-cell proliferation with IC50 values of 4.3 nM and 3.6 nM, respectively, and inhibits Akt phosphorylation in the human Ramos B-cell line with an IC50 of 14.3 nM . In comparison, Parsaclisib inhibits human primary B-cell proliferation with IC50 values ranging from 0.2 to 1.7 nM . The 3.6–4.3 nM functional potency of AS2541019 in human B-cells is approximately 2- to 4-fold lower than Parsaclisib's sub-nanomolar to low single-digit nanomolar range, yet remains within the clinically relevant potency window demonstrated by FDA-approved PI3Kδ inhibitors.

B-cell proliferation Cellular IC50 Ramos B-cell line

Isoform Selectivity Profile: AS2541019 Demonstrates >100-Fold Selectivity Over Other PI3K Isoforms

AS2541019 exhibits >100-fold selectivity for PI3Kδ over other class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) . For comparison, Idelalisib demonstrates 40- to 453-fold selectivity for PI3Kδ over other isoforms , Duvelisib is a dual PI3Kδ/γ inhibitor with only 11-fold selectivity between p110δ and p110γ , and Umbralisib is a dual PI3Kδ/CK1ε inhibitor . AS2541019's isoform selectivity profile places it among the more δ-selective inhibitors, distinguishing it from dual-targeting agents like Duvelisib and Umbralisib that carry additional pharmacology liabilities.

Kinase selectivity PI3K isoform profiling Off-target activity

In Vivo Antibody Suppression: AS2541019 Demonstrates Documented Efficacy in Rat Xenotransplantation and NHP Renal Allotransplant Models

Oral administration of AS2541019 significantly inhibited both T-dependent and T-independent de novo antibody production in peripheral blood and prolonged graft survival time in a hamster-to-rat concordant xenotransplant model [1]. In an ACI-to-Lewis rat cardiac allotransplant model, concomitant administration of AS2541019 with tacrolimus and mycophenolate mofetil (MMF) inhibited de novo donor-specific antibody (DSA) production [2]. In cynomolgus monkeys, oral AS2541019 inhibited B-cell proliferation, MHC class II expression on B cells, and anti-tetanus toxoid antibody production [2]. In a cynomolgus monkey renal allotransplant model, AS2541019 combined with tacrolimus and MMF significantly inhibited de novo DSA production [2]. No comparable in vivo antibody suppression data in non-human primate transplant models has been identified in public literature for Idelalisib, Duvelisib, Umbralisib, or Parsaclisib.

Antibody-mediated rejection Xenotransplantation Donor-specific antibody

Oral Bioavailability Enables Convenient In Vivo Dosing Without Parenteral Administration

AS2541019 is described as an orally active PI3Kδ inhibitor , with peer-reviewed studies demonstrating efficacy following oral administration in both rat and non-human primate models [1]. In contrast, many research-grade PI3Kδ tool compounds require intraperitoneal or intravenous administration due to limited oral bioavailability. While detailed pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability percentage) for AS2541019 are not publicly disclosed in the available literature, the successful oral dosing across multiple in vivo efficacy studies provides functional validation of oral route utility [1].

Oral bioavailability In vivo pharmacology Pharmacokinetics

AS2541019 Optimal Research and Preclinical Application Scenarios Based on Validated Evidence


Preclinical Research on Antibody-Mediated Rejection (AMR) and Donor-Specific Antibody (DSA) Production in Organ Transplantation

AS2541019 is directly validated for preclinical studies of antibody-mediated rejection in solid organ transplantation. The compound has demonstrated inhibition of de novo donor-specific antibody (DSA) production in both rat cardiac allotransplant models and non-human primate renal allotransplant models when administered orally in combination with tacrolimus and mycophenolate mofetil [1]. This multi-species validation across rodent and large-animal models provides a robust translational foundation for transplant immunology research programs. Given that current clinical immunosuppression regimens effectively control T-cell-mediated rejection but leave AMR and DSA production largely unaddressed [1], AS2541019 offers a research tool with directly relevant in vivo pharmacodynamic data that other PI3Kδ inhibitors lack.

Xenotransplantation Research Requiring Suppression of Xenoreactive Antibody Responses

AS2541019 has demonstrated significant prolongation of graft survival time through inhibition of xenoreactive antibody production in a hamster-to-rat concordant xenotransplant model [2]. This direct evidence positions AS2541019 as a validated tool compound for xenotransplantation studies investigating humoral barriers to cross-species organ transplantation. The demonstrated inhibition of both T-dependent and T-independent de novo antibody production [2] indicates broad applicability across diverse antigenic challenges inherent to xenotransplantation settings.

B-Cell Immunology Research Focused on PI3Kδ-Dependent Antibody Production and Humoral Immunity

For fundamental immunology research investigating the role of PI3Kδ in B-cell activation, proliferation, and antibody production, AS2541019 provides well-characterized functional potency. The compound inhibits anti-IgM stimulated B-cell proliferation with an IC50 of 4.3 nM, human B-cell proliferation with an IC50 of 3.6 nM, and Akt phosphorylation in Ramos B-cells with an IC50 of 14.3 nM . These cell-based potency values enable precise dose-response studies in B-cell immunology. The >100-fold selectivity over other PI3K isoforms minimizes confounding off-target effects on PI3Kα-mediated metabolic pathways and PI3Kγ-mediated chemotaxis, supporting cleaner interpretation of δ-specific B-cell phenotypes.

Non-Human Primate Pharmacology Studies of B-Cell Targeted Therapeutics

AS2541019 is one of the few PI3Kδ inhibitors with published pharmacodynamic data in non-human primates. Oral administration of AS2541019 in cynomolgus monkeys inhibited B-cell proliferation, reduced MHC class II expression on peripheral B cells, and suppressed anti-tetanus toxoid antibody production [1]. This NHP pharmacodynamic validation bridges the gap between rodent efficacy studies and potential clinical translation, making AS2541019 particularly valuable for late-stage preclinical programs requiring large-animal proof-of-concept data before advancing to human studies.

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